3,6-Dimethylheptanoic acid

Lipophilicity Partition coefficient Membrane permeability

3,6-Dimethylheptanoic acid (CAS 44980-98-5) is a C9 branched-chain fatty acid (BCFA) with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol, bearing methyl substituents at positions 3 and 6 of the heptanoic acid backbone. The compound exists as a racemic mixture at the C-3 stereocenter, with the (3R) enantiomer independently characterized (XLogP3-AA = 2.9).

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 44980-98-5
Cat. No. B1462094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethylheptanoic acid
CAS44980-98-5
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCC(C)CCC(C)CC(=O)O
InChIInChI=1S/C9H18O2/c1-7(2)4-5-8(3)6-9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11)
InChIKeyUHSZNOKDZZSFTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dimethylheptanoic Acid (CAS 44980-98-5): Procurement-Relevant Identity and Physicochemical Profile for Branched-Chain Fatty Acid Selection


3,6-Dimethylheptanoic acid (CAS 44980-98-5) is a C9 branched-chain fatty acid (BCFA) with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol, bearing methyl substituents at positions 3 and 6 of the heptanoic acid backbone [1]. The compound exists as a racemic mixture at the C-3 stereocenter, with the (3R) enantiomer independently characterized (XLogP3-AA = 2.9) [2]. It belongs to the medium-chain fatty acid class but is distinguished from the canonical straight-chain heptanoic acid (C7:0, CAS 111-14-8) by two methyl branches that alter its lipophilicity, steric profile, and metabolic handling. Currently offered at 95% purity with batch-specific QC documentation (NMR, HPLC, GC) by specialty chemical suppliers , it occupies a niche position among dimethylheptanoic acid positional isomers for applications where the 3,6-substitution pattern is mechanistically required.

Why 3,6-Dimethylheptanoic Acid Cannot Be Interchanged with Heptanoic Acid or Other Dimethylheptanoic Acid Positional Isomers


Substituting 3,6-dimethylheptanoic acid with straight-chain heptanoic acid (C7:0) or another dimethyl positional isomer (e.g., 2,6-, 3,3-, or 4,6-dimethylheptanoic acid) is not scientifically interchangeable because the methyl branch position dictates lipophilicity [1][2], metabolic processing route [3], and the presence or absence of a remote chiral center [4]. Straight-chain heptanoic acid (XLogP3 = 2.5) is measurably less lipophilic than 3,6-dimethylheptanoic acid (XLogP3-AA = 2.9), a ΔLogP of +0.4 that corresponds to approximately 2.5-fold greater partitioning into lipid phases. The 2,6-dimethyl isomer, by contrast, has a reported LogP of 2.53 , placing it closer to the straight-chain acid than to the 3,6-isomer. Furthermore, the 3,6-substitution pattern is structurally embedded in the statine-like pharmacophore (4-amino-3-hydroxy-3,6-dimethylheptanoic acid, Me3Sta), whose (3R,4S) diastereomers exhibit aspartic protease inhibition at Ki = 1.5–10 nM [5]—a stereochemical requirement that cannot be met by isomers lacking the C-3 methyl branch. These quantitative divergences in LogP and stereochemical configuration directly affect solubility, membrane partitioning, enzyme recognition, and metabolic fate, making unqualified substitution a source of experimental irreproducibility.

Quantitative Differentiation Evidence for 3,6-Dimethylheptanoic Acid Versus Its Closest Analogs


Lipophilicity Divergence: +0.4 LogP Advantage Over Straight-Chain Heptanoic Acid

3,6-Dimethylheptanoic acid exhibits a computed XLogP3-AA of 2.9, which is +0.4 log units higher than the straight-chain heptanoic acid (XLogP3 = 2.5) [1] and +0.37 log units higher than 2,6-dimethylheptanoic acid (LogP = 2.533) [2]. This difference corresponds to approximately a 2.5-fold greater partitioning into n-octanol relative to water for the 3,6-isomer versus heptanoic acid. The 2,6-isomer, despite also carrying two methyl branches, presents a LogP nearly identical to the straight-chain acid, demonstrating that methyl branch position—not merely branch count—governs lipophilicity in this compound class.

Lipophilicity Partition coefficient Membrane permeability

Stereochemical Configuration: C-3 Chiral Center as a Determinant of Enantioselective Interactions

Unlike 3,3-dimethylheptanoic acid (gem-dimethyl, no stereocenter) and 4,6-dimethylheptanoic acid (no chiral center), 3,6-dimethylheptanoic acid possesses a single asymmetric carbon at C-3 [1]. The (3R) enantiomer has a defined atom stereocenter count of 1, with IUPAC Standard InChIKey UHSZNOKDZZSFTQ-MRVPVSSYSA-N distinguishing it from the racemic mixture (UHSZNOKDZZSFTQ-UHFFFAOYSA-N) [2]. In the context of statine-based aspartic protease inhibitors, the (3R,4S)-Me3Sta diastereomer (which embeds the 3,6-dimethylheptanoic acid scaffold) inhibits pepsin with Ki = 1.5-10 nM, whereas the (3S,4S) diastereomer is significantly less potent [3], demonstrating that the C-3 configuration is a critical stereochemical determinant of biological activity.

Stereochemistry Chiral resolution Enantioselective synthesis

Metabolic Pathway Divergence: α-Oxidation Route Demonstrated for the 3,6-Dimethyl Substitution Pattern

The metabolic fate of branched fatty acids bearing the 3,6-dimethyl substitution pattern is qualitatively different from straight-chain fatty acids. In human subjects, orally administered 3,6-dimethyloctanoic acid (the C8 homolog of 3,6-dimethylheptanoic acid) underwent α-oxidative decarboxylation, producing 2,5-dimethylheptanoic acid as a urinary metabolite—a pathway not available to straight-chain heptanoic acid, which undergoes canonical β-oxidation [1]. Healthy controls excreted 2% of the administered radioactivity as expired CO₂, while Refsum disease patients lacked this catabolic capacity entirely, demonstrating that α-oxidation competence is both pathway-specific and clinically discriminative.

Metabolism Branched-chain fatty acid α-Oxidation Refsum disease

Statine Pharmacophore Scaffold: 3,6-Dimethylheptanoic Acid as Core Structural Motif in Aspartic Protease Inhibitor Design

The 3,6-dimethylheptanoic acid backbone is the core hydrophobic anchor of the Me3Sta (4-amino-3-hydroxy-3,6-dimethylheptanoic acid) pharmacophore, a C-3 methylated statine analog. When incorporated into pepstatin-derived pentapeptide sequences, (3R,4S)-Me3Sta derivatives inhibit porcine pepsin with Ki = 1.5–10 nM, cathepsin D, and penicillopepsin at comparable potency [1]. Critically, the (3R,4S) diastereomer was consistently the more potent stereoisomer, whereas the unsubstituted statine series shows the opposite stereochemical preference (3S,4S > 3R,4S). This stereochemical inversion—induced solely by C-3 methylation—provides quantitative evidence that the 3,6-dimethyl branching pattern exerts a mechanistic effect on enzyme-inhibitor binding geometry.

Medicinal chemistry Aspartic protease inhibitor Statine analog Pepstatin

Evidence-Backed Application Scenarios for 3,6-Dimethylheptanoic Acid (CAS 44980-98-5) in Research and Industrial Procurement


Chiral Building Block for Statine-Based Aspartic Protease Inhibitor Synthesis

The C-3 stereocenter of 3,6-dimethylheptanoic acid provides enantioselective access to the Me3Sta pharmacophore scaffold. As demonstrated by Rich et al. (1985), (3R,4S)-Me3Sta-containing peptides achieve aspartic protease inhibition at Ki = 1.5–10 nM, with the C-3 methyl group responsible for reversing the stereochemical preference observed in unsubstituted statine analogs [1]. Procurement of the racemic or enantiopure 3,6-dimethylheptanoic acid enables SAR exploration of this stereochemical control element, which is structurally inaccessible from 2,6-dimethyl or 3,3-dimethyl positional isomers.

Metabolic Probe for Branched-Chain Fatty Acid Oxidation Pathway Studies

The 3,6-dimethyl substitution pattern commits fatty acids to α-oxidative decarboxylation—a pathway distinct from canonical β-oxidation. In human metabolic studies, the C8 homolog (3,6-dimethyloctanoic acid) underwent α-oxidation to yield 2,5-dimethylheptanoic acid, and this pathway was absent in Refsum disease patients [1]. 3,6-Dimethylheptanoic acid can serve as a metabolic probe or substrate analog for investigating α-oxidation competency in cell-based or in vivo models of fatty acid oxidation disorders, a use case for which straight-chain heptanoic acid is mechanistically unsuitable.

Analytical Reference Standard for Positional Isomer Discrimination in GC-MS Metabolomics

Dimethylheptanoic acid positional isomers are analytically distinguishable by GC-MS, as demonstrated by the identification of 3,3-dimethylheptanoic acid as a specific adulterant marker in extra virgin olive oil using HS-SPME-GC-MS [1]. The distinct branching pattern of the 3,6-isomer (LogP = 2.9) versus the 2,6-isomer (LogP = 2.533) and 3,3-isomer produces unique retention indices and fragmentation spectra, making the pure compound a necessary reference standard for unambiguous isomer assignment in complex biological or food matrices. Batch QC documentation (NMR, HPLC, GC) from certified suppliers supports this analytical use.

Model Compound for Studying Branch-Position Effects on Fatty Acid Physicochemical Properties

With a measured ΔLogP of +0.4 over straight-chain heptanoic acid and +0.37 over the 2,6-dimethyl isomer, 3,6-dimethylheptanoic acid provides a tractable model for quantifying how methyl branch position—independent of carbon count—modulates lipophilicity, solubility, and membrane partitioning [1]. This application is relevant for formulation scientists evaluating branched-chain fatty acid excipients, lipid nanoparticle components, or hydrophobic ion-pairing agents where fine-tuning LogP within a 0.3–0.5 log unit window is formulation-critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-Dimethylheptanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.